molecular formula C20H30N2O B5026739 N-cyclohexyl-1-(4-methylbenzyl)-4-piperidinecarboxamide

N-cyclohexyl-1-(4-methylbenzyl)-4-piperidinecarboxamide

カタログ番号 B5026739
分子量: 314.5 g/mol
InChIキー: GVSOICCNHVKRLM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-1-(4-methylbenzyl)-4-piperidinecarboxamide, also known as CPP or CPP-109, is a potent and selective inhibitor of the enzyme protein phosphatase 2A (PP2A). PP2A is involved in various cellular processes, including cell growth, differentiation, and survival. CPP-109 has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and addiction.

作用機序

N-cyclohexyl-1-(4-methylbenzyl)-4-piperidinecarboxamide-109 works by inhibiting the activity of PP2A, which is a serine/threonine phosphatase that regulates various cellular processes, including cell growth, differentiation, and survival. PP2A is involved in the regulation of several signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. By inhibiting PP2A, this compound-109 disrupts the balance between cell growth and cell death, leading to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects
This compound-109 has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells, the improvement of cognitive function in Alzheimer's disease, and the reduction of drug-seeking behavior in addiction. This compound-109 has also been shown to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury.

実験室実験の利点と制限

One of the advantages of N-cyclohexyl-1-(4-methylbenzyl)-4-piperidinecarboxamide-109 for lab experiments is its potency and selectivity for PP2A, which allows for the specific inhibition of this enzyme without affecting other cellular processes. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for diseases of the central nervous system. However, one limitation of this compound-109 is its potential toxicity, which has been observed in animal studies at high doses.

将来の方向性

There are several future directions for the study of N-cyclohexyl-1-(4-methylbenzyl)-4-piperidinecarboxamide-109, including:
1. Further studies of its potential therapeutic applications in cancer, Alzheimer's disease, and addiction.
2. Studies of its potential neuroprotective effects in other neurological diseases, such as multiple sclerosis and Huntington's disease.
3. Studies of its potential toxicity and safety profile in humans, including its pharmacokinetics and pharmacodynamics.
4. Development of new analogs of this compound-109 with improved potency, selectivity, and safety profile.
5. Studies of the mechanism of action of this compound-109, including its effects on other signaling pathways and cellular processes.

合成法

The synthesis of N-cyclohexyl-1-(4-methylbenzyl)-4-piperidinecarboxamide-109 involves several steps, including the reaction of 4-methylbenzylcyanide with cyclohexylmagnesium bromide, followed by the reaction of the resulting compound with piperidinecarboxylic acid chloride. The final product is obtained after purification by column chromatography.

科学的研究の応用

N-cyclohexyl-1-(4-methylbenzyl)-4-piperidinecarboxamide-109 has been studied extensively for its potential therapeutic applications in various diseases. In cancer, this compound-109 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, this compound-109 has been studied for its potential to improve cognitive function by inhibiting the accumulation of beta-amyloid plaques in the brain. In addiction, this compound-109 has been studied for its potential to reduce drug-seeking behavior by inhibiting the activity of PP2A, which is involved in the regulation of dopamine signaling in the brain.

特性

IUPAC Name

N-cyclohexyl-1-[(4-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O/c1-16-7-9-17(10-8-16)15-22-13-11-18(12-14-22)20(23)21-19-5-3-2-4-6-19/h7-10,18-19H,2-6,11-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSOICCNHVKRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。